8-Chloro-5-nitroisoquinoline

Overview

Description

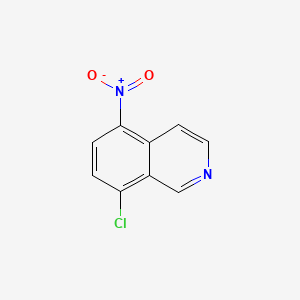

8-Chloro-5-nitroisoquinoline (CAS 22539-55-5) is a heterocyclic aromatic compound belonging to the isoquinoline family. Its structure consists of a bicyclic aromatic system with a nitrogen atom in the benzene ring. The compound features a chlorine substituent at the 8-position and a nitro group at the 5-position, which significantly influence its electronic properties and reactivity. It is typically a yellow to orange crystalline solid with moderate solubility in organic solvents such as dichloromethane and ether . The nitro group enhances electrophilicity, making it a versatile intermediate in nucleophilic substitution reactions and pharmaceutical synthesis. Potential applications include antimicrobial and anticancer agent development, though its nitro group necessitates careful handling due to associated health risks .

Preparation Methods

The synthesis of 8-Chloro-5-nitroisoquinoline typically involves nitration and chlorination reactions. One common method includes the nitration of isoquinoline followed by chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

8-Chloro-5-nitroisoquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Chloro-5-nitroisoquinoline has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential as a proteasome inhibitor, which is crucial in regulating protein degradation within cells.

Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit proteasome activity, leading to the accumulation of damaged proteins and inducing cell death in cancer cells.

Industry: It is used as a corrosion inhibitor, protecting metals from oxidative damage.

Mechanism of Action

The mechanism of action of 8-Chloro-5-nitroisoquinoline involves its interaction with the ubiquitin-proteasome system (UPS). By inhibiting the proteasome, the compound prevents the degradation of ubiquitinated proteins, leading to the accumulation of damaged or misfolded proteins. This accumulation can trigger cell death pathways, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 8-Chloro-5-nitroisoquinoline, differing in substituent type, position, or ring system (quinoline vs. isoquinoline). Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of this compound and Analogues

5-Bromo-8-nitroisoquinoline

This analogue replaces chlorine with bromine at the 5-position and shifts the nitro group to the 8-position. It is synthesized via nitration of 5-bromoisoquinoline, yielding a product with a melting point of 139–141°C and >99% purity after chromatography . For example, it serves as a precursor for 6-aminoisoquinoline, a compound challenging to synthesize by other routes .

5-Nitroisoquinoline

Lacking the 8-chloro substituent, this compound (CAS 607-32-9) has a lower molecular weight (174.15 g/mol) and melting point (106–110°C). Its nitro group at the 5-position allows reduction to 5-aminoisoquinoline, a valuable building block for bioactive molecules. However, the absence of halogen reduces electrophilicity, limiting its utility in certain substitution reactions .

6-Methyl-5-nitroisoquinoline

The methyl group at the 6-position introduces electron-donating effects, countering the electron-withdrawing nitro group. This alters reactivity in electrophilic aromatic substitution, favoring reactions at positions ortho/para to the methyl group. Potential applications in material science are hypothesized due to its modified electronic profile .

5-Bromo-8-chloroisoquinoline

This dihalogenated compound (CAS 956003-79-5) combines bromine and chlorine substituents. While its exact applications are less documented, its structure suggests utility as a dual halogenated intermediate in cross-coupling reactions. Safety data highlight precautions for halogen handling, including P261 (avoid breathing dust) and P280 (wear protective gloves) .

8-Chloro-5-nitroquinoline

A quinoline (rather than isoquinoline) derivative, this compound shares the same molecular formula as this compound but differs in ring structure. The nitrogen atom in quinoline is positioned differently, altering electronic distribution and reactivity. Despite structural differences, it exhibits similar applications in drug synthesis and agrochemicals .

Key Research Findings

- Electronic Effects: The chloro and nitro groups in this compound create a strongly electron-deficient aromatic system, facilitating nucleophilic attacks at the 1- and 3-positions. This contrasts with 6-Methyl-5-nitroisoquinoline, where the methyl group donates electrons, reducing electrophilicity .

- Biological Activity: Analogues like Nitroxoline (5-amino-8-hydroxyquinoline) demonstrate that substituent position and type critically influence bioactivity.

- Synthetic Utility: 5-Bromo-8-nitroisoquinoline’s utility in amino-derivative synthesis underscores the importance of halogen positioning in directing metalation reactions .

Biological Activity

Overview

8-Chloro-5-nitroisoquinoline is a member of the isoquinoline family, which has attracted considerable attention due to its diverse biological activities. This compound has been investigated for its potential applications in various fields, including medicinal chemistry, where it is recognized for its anticancer and antimicrobial properties. Its mechanism of action primarily involves inhibition of the proteasome, which plays a crucial role in protein degradation within cells.

The molecular formula of this compound is C_9H_6ClN_2O_2, with a molecular weight of 208.605 g/mol. The synthesis typically involves nitration and chlorination reactions, using concentrated nitric acid and sulfuric acid for nitration, followed by chlorination with thionyl chloride or phosphorus pentachloride.

The compound's biological activity is largely attributed to its interaction with the ubiquitin-proteasome system (UPS). By inhibiting the proteasome, this compound prevents the degradation of ubiquitinated proteins. This accumulation can trigger apoptotic pathways, making it a potential candidate for cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by disrupting protein homeostasis. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 0.438 | Proteasome inhibition |

| HeLa | 0.500 | Accumulation of damaged proteins |

| MCF-7 | 0.600 | Induction of apoptosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound is particularly potent against lung cancer (A549) and cervical cancer (HeLa) cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism involves disrupting bacterial protein synthesis and function, leading to cell death .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : In a comparative study involving multiple cancer cell lines, this compound was found to be more effective than traditional chemotherapeutics in inducing apoptosis through proteasome inhibition .

- Antimicrobial Efficacy : A study tested the compound against resistant strains of bacteria and found that it significantly reduced bacterial load in vitro, suggesting potential for development as an antibiotic agent .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, further supporting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Chloro-5-nitroisoquinoline, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nitration of chlorinated isoquinoline precursors. For example, nitration of 5-chloroisoquinoline under controlled conditions (concentrated HNO₃/H₂SO₄ at 0–5°C) selectively introduces the nitro group at the 5-position . Continuous flow reactors improve scalability and safety in industrial settings by maintaining precise temperature control, achieving >85% yield . For brominated analogs (e.g., 5-Bromo-8-nitroisoquinoline), column chromatography (silica gel, CH₂Cl₂/diethyl ether eluent) ensures >99% purity .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

- Melting Point : 139–141°C (for brominated analogs, indicative of nitro group stability) .

- Solubility : ~24.6 µg/mL in aqueous buffers (pH 7.4), critical for in vitro assays .

- Stability : Sensitive to light and moisture; storage at -20°C in anhydrous solvents is recommended .

These parameters guide solvent selection, storage protocols, and biological testing conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- ¹H/¹³C NMR : Distinct aromatic proton shifts (e.g., δ 8.12–9.78 ppm for brominated analogs) confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₅ClN₂O₂, MW 208.60 g/mol) .

- X-ray Crystallography : Resolves ambiguity in nitro/cl substituent positioning for structural analogs .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

Standard protocols include:

- MIC Assays : Testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

- Enzyme Inhibition : Screening for nitroreductase or cytochrome P450 interactions, which correlate with antiparasitic activity .

Comparative studies with 8-Hydroxy-5-nitroquinoline show enhanced activity due to nitro group redox reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nitro group activates the adjacent chlorine for substitution. For example:

- Amination : NH₃ in ethanol at 80°C replaces Cl with NH₂, yielding 8-Amino-5-nitroisoquinoline (70% yield) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ catalysis .

DFT calculations predict regioselectivity trends for C-5 vs. C-8 functionalization .

Q. How do structural modifications (e.g., halogen substitution) alter the biological efficacy of this compound analogs?

Comparative data for analogs:

Q. How can contradictory data on the cytotoxicity of this compound derivatives be resolved?

Conflicting results often arise from:

- Assay Conditions : Varying serum concentrations alter compound stability .

- Metabolic Activation : Liver microsome pre-incubation (e.g., rat S9 fraction) may unmask prodrug mechanisms .

Dose-response validation across multiple cell lines (e.g., HeLa, MCF-7) and orthogonal assays (MTT vs. ATP-luminescence) improves reliability .

Q. What strategies optimize the enantioselective synthesis of chiral this compound derivatives?

- Chiral Auxiliaries : Use (R)-BINOL-phosphoric acid to induce asymmetry during Pictet-Spengler reactions .

- Enzymatic Resolution : Lipase-catalyzed acetylation separates racemic mixtures (e.g., 65% ee with Candida antarctica lipase B) .

Q. How do computational models predict the metabolic pathways of this compound?

- ADMET Prediction : Software like SwissADME identifies nitro reduction as a primary detoxification route .

- Docking Studies : Glide/SP docking reveals affinity for Plasmodium dihydroorotate dehydrogenase (Ki = 0.8 µM) .

Q. What stability challenges arise during long-term storage of this compound, and how are they mitigated?

Properties

IUPAC Name |

8-chloro-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAMHAYSMRYQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697686 | |

| Record name | 8-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156901-43-8 | |

| Record name | 8-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.